molecular formula C8H6FNO B8420241 2-(3-fluoro-2-hydroxyphenyl)acetonitrile

2-(3-fluoro-2-hydroxyphenyl)acetonitrile

Cat. No.: B8420241
M. Wt: 151.14 g/mol
InChI Key: BBJZKLLKJJWNPN-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-hydroxyphenyl)acetonitrile is a nitrile-substituted aromatic compound characterized by a hydroxyl group at the 2-position and a fluorine atom at the 3-position of the benzene ring. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

2-(3-fluoro-2-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H6FNO/c9-7-3-1-2-6(4-5-10)8(7)11/h1-3,11H,4H2

InChI Key

BBJZKLLKJJWNPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-fluorobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by dehydration to yield the nitrile compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods: Industrial production of 2-(3-fluoro-2-hydroxyphenyl)acetonitrile may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-fluoro-2-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Formation of 3-fluoro-2-hydroxybenzaldehyde or 3-fluoro-2-hydroxyacetophenone.

    Reduction: Formation of 3-fluoro-2-hydroxyphenylamine.

    Substitution: Formation of various substituted phenylacetonitriles depending on the nucleophile used.

Scientific Research Applications

2-(3-fluoro-2-hydroxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-fluoro-2-hydroxyphenyl)acetonitrile exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes critical analogs and their substituent patterns:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
2-(3-Fluoro-2-hydroxyphenyl)acetonitrile -OH (2), -F (3) C₈H₆FNO 165.14* N/A†
2-(4-Hydroxyphenyl)acetonitrile (Compound 13) -OH (4) C₈H₇NO 133.15
2-(2-Fluoro-5-methoxyphenyl)acetonitrile -F (2), -OCH₃ (5) C₉H₈FNO 165.16
2-(3-Formyl-4-hydroxyphenyl)acetonitrile (39a) -CHO (3), -OH (4) C₉H₇NO₂ 161.16
2-(3-Fluoro-4-iodo-phenyl)acetonitrile -F (3), -I (4) C₈H₅FIN 261.03
2-[3-Methoxy-4-(trifluoroethoxy)phenyl]acetonitrile -OCH₃ (3), -OCH₂CF₃ (4) C₁₁H₁₀F₃NO₂ 245.20

*Calculated based on molecular formula.

Substituent Effects on Reactivity and Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluoro group in the target compound is electron-withdrawing, which polarizes the aromatic ring and enhances electrophilic substitution reactivity compared to non-fluorinated analogs like 2-(4-hydroxyphenyl)acetonitrile . Trifluoroethoxy groups () introduce strong electron-withdrawing effects, further increasing electrophilicity and altering solubility .
  • Steric and Electronic Interactions: Iodo substituents (e.g., 2-(3-Fluoro-4-iodo-phenyl)acetonitrile) add steric bulk and may facilitate cross-coupling reactions, unlike smaller substituents like fluorine .

Analytical Techniques

  • Spectroscopy : IR and NMR () are standard for confirming nitrile (-CN) and hydroxyl (-OH) functional groups .
  • Chromatography : Silica gel and HPLC () are critical for purifying polar analogs like hydroxylated derivatives .

Physicochemical and Electronic Properties

  • Solubility : Hydroxyl groups (e.g., in 2-(4-hydroxyphenyl)acetonitrile) increase water solubility compared to methoxy or halogenated analogs, which are more lipophilic .
  • HOMO-LUMO Profiles: demonstrates that non-planar structures (e.g., coumarin derivatives) exhibit localized HOMO-LUMO distributions on aromatic rings, a trend likely applicable to the target compound .

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